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2-Isopropyl-N,2,3-trimethylbutanamide - 51115-67-4

2-Isopropyl-N,2,3-trimethylbutanamide

Catalog Number: EVT-505716
CAS Number: 51115-67-4
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Isopropyl-N,2,3-trimethylbutyramide is a nearly odorless white crystalline powder . It is widely used as a coolant in medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .

Synthesis Analysis

This compound is an artificial synthesis cooling agent. It can be synthesized by the Ritter reaction of 2,2-diisopropylpropionitrile (DIPPN) with methanol in the presence of acid .

Molecular Structure Analysis

The molecular formula of 2-Isopropyl-N,2,3-trimethylbutyramide is C10H21NO . Its molecular weight is 171.28 g/mol .

Physical And Chemical Properties Analysis

2-Isopropyl-N,2,3-trimethylbutyramide has a melting point of 58-61 °C and a boiling point of 83-85° at 0.35mm pressure . Its density is approximately 0.9419, and it has a vapor pressure of 0.3-0.32Pa at 25℃ . The compound is a solid and is white to almost white in color .

Source and Classification
  • Chemical Name: 2-Isopropyl-N,2,3-trimethylbutanamide
  • CAS Number: 51115-67-4
  • Molecular Formula: C10_{10}H21_{21}NO
  • Molecular Weight: 171.28 g/mol
  • Synonyms: N,2,3-Trimethyl-2-isopropylbutanamide; Trimethyl Isopropyl Butanamide; FEMA 3804; among others.

The compound is classified as a fatty amide and is recognized for its flavoring and cooling properties in various consumer products .

Synthesis Analysis

The synthesis of 2-Isopropyl-N,2,3-trimethylbutanamide can be achieved through several methods, with the Ritter reaction being one of the most prominent techniques. The process involves the following steps:

  1. Starting Materials: The primary starting material is 2,2-diisopropylpropionitrile (DIPPN).
  2. Reagents: Alcohol (such as methanol or ethanol) and acid are added in specific mole ratios.
  3. Reaction Conditions:
    • The reaction is conducted in a high-pressure reactor at controlled temperatures.
    • Typical conditions involve stirring and refluxing for a duration of 4 to 10 hours.
    • After the reaction, excess reagents are removed through washing with sodium bicarbonate and extraction with saturated sodium chloride solution.
  4. Final Steps: The resultant product undergoes recrystallization to yield pure 2-Isopropyl-N,2,3-trimethylbutanamide .

This method allows for high yields of the desired compound while minimizing by-products.

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-N,2,3-trimethylbutanamide can be described as follows:

  • Structure Type: It features a branched amide structure with three methyl groups attached to the butanamide chain.
  • Geometric Configuration: The presence of chiral centers contributes to its stereochemistry.
  • Key Bonding Information:
    • The nitrogen atom is bonded to an isopropyl group and a butanamide moiety.
    • The compound exhibits a relatively stable configuration due to the steric hindrance provided by the bulky groups.

Structural Data

  • Melting Point: Approximately 58-61 °C
  • Boiling Point: Approximately 83-85 °C at reduced pressure (0.35 mmHg)
  • Density: Estimated at around 0.9419 g/cm³ .
Chemical Reactions Analysis

The chemical behavior of 2-Isopropyl-N,2,3-trimethylbutanamide includes:

  1. Reactivity with Acids: It can undergo hydrolysis under acidic conditions.
  2. Stability in Various pH Levels: The compound remains stable across a wide pH range (pH 4 to 9), indicating low reactivity under typical conditions.
  3. Applications in Flavor Chemistry: It can interact with other flavor compounds to enhance or modify sensory profiles in formulations such as e-liquids for electronic cigarettes .
Mechanism of Action

The mechanism of action for 2-Isopropyl-N,2,3-trimethylbutanamide primarily involves its interaction with sensory receptors in the oral cavity and skin:

  1. Cooling Sensation: It activates cold-sensitive TRPM8 receptors without causing irritation typically associated with menthol.
  2. Physiological Effects: The compound produces a prolonged cooling effect that enhances the sensory experience in products like oral care items and food .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-N,2,3-trimethylbutanamide are critical for its application:

PropertyValue
AppearanceWhite crystalline powder
Melting Point58-61 °C
Boiling Point83-85 °C at reduced pressure
DensityApproximately 0.9419 g/cm³
Vapor PressureApproximately 0.3-0.32 Pa at 25 °C
SolubilityWater solubility ~7 g/L at 20 °C
OdorMild cooling mentholic minty

These properties indicate its suitability for various applications while maintaining stability under standard conditions .

Applications

The applications of 2-Isopropyl-N,2,3-trimethylbutanamide are diverse:

  1. Food Industry: Used as a flavoring agent to impart cooling sensations in confectionery and beverages.
  2. Pharmaceuticals: Incorporated into topical formulations for its cooling effects without irritation.
  3. Personal Care Products: Commonly found in cosmetics and oral care products due to its pleasant sensory profile.
  4. Tobacco Products: Enhances flavor profiles and reduces harshness in cigarette smoke.
  5. E-Cigarettes: Serves as a key ingredient in e-liquids to provide a refreshing taste without adverse effects .
Introduction

Historical Context and Discovery

2-Isopropyl-N,2,3-trimethylbutanamide, commonly designated WS-23, emerged as a synthetic cooling agent in the late 20th century amid efforts to identify alternatives to natural coolants like menthol. Its discovery is attributed to systematic investigations into N-alkylated tertiary amides, driven by the need for compounds with enhanced stability and sensory properties. The first documented synthesis appeared in the 1970s–1980s through collaborations between flavor manufacturers and academic institutions, though specific discovery records remain proprietary [1]. Industrial production scaled rapidly after the 1990s, coinciding with patents for applications in oral care and confectionery. The compound received regulatory validation with assignments of FEMA 3804 (Flavor and Extract Manufacturers Association) and JECFA 1595 (Joint FAO/WHO Expert Committee on Food Additives), cementing its use in consumables [7] .

Table 1: Key Historical Milestones of 2-Isopropyl-N,2,3-trimethylbutanamide

Year RangeDevelopment PhaseSignificance
1970s–1980sInitial SynthesisIdentification as a high-potency cooling agent
1990sIndustrial Scale-UpAdoption in food, oral care, and tobacco products
Post-2000Regulatory Approvals (FEMA/JECFA)Global clearance for use in consumables

Nomenclature and Structural Classification

The compound is systematically named 2-isopropyl-N,2,3-trimethylbutanamide, reflecting its IUPAC-standardized structure: a butanamide backbone with methyl groups at positions 2 and 3, an isopropyl moiety at position 2, and an N-methyl substitution [2]. Its molecular formula is C₁₀H₂₁NO (molecular weight: 171.28 g/mol). Alternative designations include WS-23 (industry code), FEMA 3804, and CAS 51115-67-4 [1] [5].

Structurally, it belongs to the N-acyl amine subclass of fatty amides, characterized by a tertiary carbon center bonded to both the isopropyl group and the amide functionality. This configuration enables binding to transient receptor potential melastatin 8 (TRPM8) ion channels, eliciting cooling sensations without menthol’s pungency [6]. Key properties include:

  • Melting Point: 58–65°C
  • Solubility: Slight in water; high in ethanol, propylene glycol, and lipids
  • Thermal Stability: Tolerant up to 200°C

Table 2: Systematic Nomenclature and Identifiers

Nomenclature TypeIdentifier
IUPAC NameN,2,3-trimethyl-2-(propan-2-yl)butanamide
Chemical SynonymsWS-23; FEMA 3804; Trimethyl isopropyl butanamide
CAS Registry Number51115-67-4
Molecular FormulaC₁₀H₂₁NO
Canonical SMILESCC(C)C(C)(C(C)C)C(=O)NC

Significance in Industrial and Academic Research

Industrial Impact: WS-23 is a cornerstone coolant in food, cosmetics, and pharmaceuticals due to its odorless profile, thermal resilience, and synergy with flavors. It imparts intense cooling at 30–100 ppm—far below menthol’s effective concentration—reducing formulation costs . Major corporations (e.g., Procter & Gamble, Mars) utilize it in chewing gums, toothpaste, e-cigarettes, and skincare for its prolonged effect (15–30 minutes) and stability under processing conditions [7] .

Academic Research: Studies focus on its mechanistic behavior and toxicological profile. Notably, inhalation toxicology research (OECD Guideline-compliant) established a No Observed Adverse Effect Level exceeding 342.85 mg/m³ in rats, supporting its safety in aerosolized products like e-liquids [4]. Research also explores its structure-activity relationships among the "WS-series" coolants (e.g., WS-3, WS-12), where WS-23’s balanced potency and low irritation define its dominance [6] . Current investigations target its interactions with thermoreceptors and potential biomedical applications, such as non-opioid analgesics [4].

Properties

CAS Number

51115-67-4

Product Name

2-Isopropyl-N,2,3-trimethylbutanamide

IUPAC Name

N,2,3-trimethyl-2-propan-2-ylbutanamide

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12)

InChI Key

RWAXQWRDVUOOGG-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C(C)C)C(=O)NC

Solubility

Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons
Soluble (in ethanol)

Synonyms

FEMA 3804;2-ISOPROPYL-N,2,3-TRIMETHYLBUTYRAMIDE;N,2,3-TRIMETHYL-2-ISOPROPYLBUTAMIDE;N,2,3-TRIMETHYL-2-ISOPROPYLBUTANAMIDE;WS-23;methyldiisopropylpropionamide;N,2,3-Trimethyl-2-isopropylbutanamide,WS-23;2-Isopropyl-N,2,3-trimethylbutanamide

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)NC

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